D-Klvffa is a synthetic peptide derived from the amyloid-beta (Aβ) sequence, specifically the hexapeptide KLVFFA, which is known for its role in the formation of amyloid fibrils associated with Alzheimer's disease. The "D" in D-Klvffa indicates that the peptide is composed of D-amino acids, which enhances its stability and reduces susceptibility to proteolytic degradation compared to its L-amino acid counterpart. This modification allows D-Klvffa to act as an inhibitor of amyloid fibril formation, making it a subject of interest in neurodegenerative disease research.
D-Klvffa participates in several chemical interactions that are critical for its function as an inhibitor of amyloid fibril formation. It has been shown to bind to amyloid-beta peptides, preventing their aggregation into toxic oligomers and fibrils. The binding mechanism involves interactions between the hydrophobic regions of D-Klvffa and the β-sheet structures formed by amyloid-beta peptides, effectively disrupting the self-assembly process that leads to fibril formation .
D-Klvffa exhibits significant biological activity by inhibiting the aggregation of amyloid-beta peptides, particularly Aβ1-40 and Aβ1-42. Studies have demonstrated that D-Klvffa can prevent both acute and chronic toxic effects associated with these oligomeric structures in neuronal models . Its ability to inhibit fibrillogenesis has been confirmed through various assays, including Thioflavin T fluorescence assays, which measure amyloid aggregation .
The synthesis of D-Klvffa typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. Key steps include:
D-Klvffa has potential applications in:
Research has focused on understanding how D-Klvffa interacts with various amyloid peptides. Studies indicate that it binds specifically to the hydrophobic regions of amyloid-beta, inhibiting their aggregation by stabilizing non-toxic conformations . Interaction studies using techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD) have provided insights into the binding affinities and conformational changes induced by D-Klvffa.
D-Klvffa shares structural similarities with other peptides involved in amyloidogenesis but stands out due to its unique composition of D-amino acids, which enhances its stability and inhibitory properties.
Compound | Composition | Stability | Inhibition Efficacy |
---|---|---|---|
D-Klvffa | D-amino acids | High | Strong |
KLVFFA | L-amino acids | Low | Moderate |
D-Aβ | D-amino acids | Moderate | Variable |
D-AVVAA | D-amino acids | High | Strong |
D-Klvffa's ability to inhibit fibril formation while remaining stable under physiological conditions makes it a valuable candidate in therapeutic contexts compared to these similar compounds.
Alzheimer’s disease is defined neuropathologically by extracellular Aβ plaques and intracellular tau neurofibrillary tangles. The amyloid-β hypothesis, first proposed in 1992, asserts that the aberrant cleavage of amyloid precursor protein (APP) by β- and γ-secretases generates Aβ peptides, particularly Aβ42, which aggregate into oligomers and fibrils. These aggregates initiate a cascade of events, including synaptic dysfunction, oxidative stress, and neuroinflammation, ultimately leading to neuronal death. Genetic studies have identified mutations in APP, PSEN1, and PSEN2 as causative factors in early-onset familial AD, further implicating Aβ dysregulation in disease etiology. Despite critiques of the hypothesis’s simplicity, recent clinical trials targeting Aβ aggregation reaffirm its relevance, though therapeutic efficacy remains debated.
Aβ aggregation follows a nucleation-dependent polymerization mechanism. Soluble Aβ monomers undergo conformational changes to form β-sheet-rich structures, which assemble into protofibrils and mature fibrils. The process is driven by hydrophobic interactions, particularly within the central hydrophobic cluster (residues 17–21: LVFFA). Oligomeric intermediates, rather than mature fibrils, are now recognized as the primary neurotoxic species, disrupting synaptic plasticity and inducing mitochondrial dysfunction. Structural analyses reveal that Aβ16–21 (KLVFFA) forms a steric zipper—a tightly packed β-sheet interface—that stabilizes fibril cores. This motif’s propensity to adopt cross-β conformations makes it a critical target for aggregation inhibitors.
The KLVFFA sequence is the shortest Aβ fragment capable of forming amyloid fibrils in vitro. Its amyloidogenicity arises from alternating hydrophobic (Leu, Val, Phe) and charged (Lys) residues, which facilitate β-sheet stacking and lateral association between protofibrils. Mutagenesis studies demonstrate that substituting Phe19 or Phe20 with less hydrophobic residues abolishes fibril formation, underscoring their role in stabilizing the steric zipper. Furthermore, inserting KLVFFA into non-amyloidogenic proteins induces aggregation, confirming its autonomous fibrillogenic properties. Proteolytic resistance assays show that KLVFFA forms the proteolytically stable core of Aβ fibrils, making it a strategic target for therapeutic intervention.
Natural L-amino acid peptides are prone to enzymatic degradation and often elicit immune responses, limiting their therapeutic utility. Substituting D-amino acids enhances proteolytic resistance and reduces immunogenicity while preserving target-binding affinity. In the context of Aβ aggregation, D-enantiomeric peptides like D-Klvffa adopt mirror-image conformations that disrupt the complementary interactions required for β-sheet formation. Computational and experimental studies demonstrate that D-Klvffa binds to Aβ fibrils with high specificity, stabilizing non-toxic oligomers and preventing further fibril elongation. This approach leverages the stereochemical inversion to interfere with the hierarchical assembly of Aβ aggregates, offering a promising strategy for modifying disease progression.
D-Klvffa represents a synthetic hexapeptide composed entirely of D-amino acid residues, with the molecular formula C₃₈H₅₇N₇O₇ and a molecular weight of 723.9 grams per mole [1] [4]. The compound is formally designated as D-Lysine-D-Leucine-D-Valine-D-Phenylalanine-D-Phenylalanine-D-Alanine, bearing the Chemical Abstracts Service registry number 342877-55-8 [1] [31]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid [1] [4].
The peptide sequence demonstrates a specific arrangement of hydrophobic and hydrophilic residues, with lysine providing a positively charged amino group at physiological pH, leucine and valine contributing branched aliphatic side chains, two phenylalanine residues offering aromatic interactions, and alanine presenting a simple methyl group [1] . The exact mass of the compound has been determined to be 723.43194718 daltons through high-resolution mass spectrometry analysis [1]. This peptide represents the enantiomeric form of the naturally occurring KLVFFA sequence found in amyloid-beta peptides, specifically corresponding to residues 16-21 of the amyloid-beta protein [5] [8].
Property | Value |
---|---|
Molecular Formula | C₃₈H₅₇N₇O₇ |
Molecular Weight | 723.9 g/mol |
Chemical Abstracts Service Number | 342877-55-8 |
Exact Mass | 723.43194718 Da |
Amino Acid Sequence | D-Lysine-D-Leucine-D-Valine-D-Phenylalanine-D-Phenylalanine-D-Alanine |
The computational analysis reveals that the peptide contains eight hydrogen bond donor sites and nine hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions [1]. The compound exhibits twenty-two rotatable bonds, reflecting the inherent flexibility of the peptide backbone and side chain conformations [1]. The XLogP3 value of -0.7 suggests a predominantly hydrophilic character despite the presence of aromatic phenylalanine residues [1].
The stereochemical configuration of D-Klvffa is fundamentally defined by the exclusive presence of D-amino acid residues throughout the peptide chain [5] [10]. Each amino acid residue adopts the D-configuration at the α-carbon, representing the mirror image of the naturally occurring L-amino acids found in biological proteins [10] [13]. This stereochemical arrangement results in a right-handed configuration around each chiral center, contrasting with the left-handed configuration characteristic of L-amino acids [10].
The stereochemical properties of D-amino acids arise from the specific spatial arrangement of substituents around the asymmetric α-carbon atom [10]. In the case of D-Klvffa, the D-configuration is maintained consistently across all six residues, with the amino group, carboxyl group, hydrogen atom, and side chain occupying specific geometric positions that define the D-stereochemistry [10] [12]. This uniform stereochemical configuration contributes to the peptide's resistance to enzymatic degradation by naturally occurring proteases, which typically exhibit specificity for L-amino acid substrates [13] [19].
The impact of D-amino acid incorporation on peptide conformation has been extensively studied through circular dichroism spectroscopy [12]. Research demonstrates that D-amino acid-containing peptides can adopt distinct secondary structural conformations compared to their L-amino acid counterparts [12]. The presence of D-amino acids in peptide sequences has been shown to promote beta-sheet formation under certain conditions, with the stereochemical configuration influencing the overall supramolecular organization [12].
Molecular modeling studies indicate that the D-configuration of amino acid residues affects the phi and psi dihedral angles of the peptide backbone, leading to different preferred conformational states compared to L-peptides [12]. The stereochemical configuration also influences the formation of intermolecular interactions, including hydrogen bonding patterns and hydrophobic contacts [12]. These structural differences contribute to the unique aggregation properties and biological activities observed for D-amino acid-containing peptides [8] [12].
The thermodynamic stability of D-Klvffa demonstrates significant enhancement compared to peptides composed of L-amino acids [19] [34]. Studies examining the proteolytic stability of D-amino acid-containing peptides reveal that D-Klvffa exhibits remarkable resistance to degradation by endogenous proteases [34] [35]. The half-life of D-amino acid peptides in biological systems can be extended by several orders of magnitude compared to their L-amino acid counterparts [19] [35].
Research on peptide degradation kinetics demonstrates that D-amino acid substitution provides substantial protection against proteolytic cleavage [34] [38]. Trypsin and chymotrypsin, which are primary proteases responsible for peptide degradation, show dramatically reduced activity toward D-amino acid substrates [34]. The stability enhancement is attributed to the inability of naturally occurring proteases to recognize and cleave peptide bonds involving D-amino acid residues [13] [19].
Thermal stability analysis of related D-amino acid peptides indicates that these compounds maintain structural integrity at elevated temperatures [16]. The denaturation temperature of D-amino acid-containing peptides often exceeds that of corresponding L-peptides by significant margins [16]. Temperature-dependent solubility studies of similar peptide systems reveal complex thermodynamic behavior, with entropy-enthalpy compensation effects influencing the overall stability profile [15].
The degradation kinetics of D-Klvffa in physiological environments follow distinct pathways compared to L-peptides [17] [20]. While L-amino acid peptides undergo rapid hydrolysis at specific cleavage sites, D-amino acid peptides remain largely intact over extended periods [34] [35]. The primary degradation mechanisms for D-amino acid peptides involve non-enzymatic processes such as oxidative stress-induced modifications and spontaneous racemization reactions, which occur at significantly slower rates than enzymatic hydrolysis [10] [17].
Stability Parameter | D-Amino Acid Peptides | L-Amino Acid Peptides |
---|---|---|
Protease Resistance | High | Low |
Plasma Half-life | Extended | Short |
Thermal Stability | Enhanced | Standard |
Degradation Rate | Slow | Rapid |
Quantitative studies on peptide stability in human plasma demonstrate that D-amino acid modifications can increase peptide half-life from hours to days [34] [35]. The stability enhancement is particularly pronounced when D-amino acids are incorporated at terminal positions or at sites susceptible to proteolytic cleavage [19] [35]. These findings have significant implications for the development of peptide-based therapeutic agents requiring enhanced biostability [13].
The solubility characteristics of D-Klvffa reflect the combined hydrophobic and hydrophilic properties of its constituent amino acid residues [1] [7]. Experimental determination indicates that the compound exhibits aqueous solubility exceeding 1 milligram per milliliter at standard conditions [4] [7]. This solubility profile is consistent with the presence of both charged lysine residues and hydrophobic phenylalanine residues within the peptide structure [1].
The partition coefficient behavior of D-Klvffa can be understood through analysis of its physicochemical properties [25] [28]. The XLogP3 value of -0.7 indicates a preference for aqueous environments over lipophilic solvents [1]. This hydrophilic character is attributed to the ionizable amino groups of the lysine residue and the carboxyl terminus, which contribute to the overall polarity of the molecule [1].
Comparative studies of peptide partition coefficients demonstrate that molecular size significantly influences lipophilicity [28]. For peptides of similar size to D-Klvffa, the octanol-water partition coefficient typically correlates with the number and nature of hydrophobic residues [28]. The presence of two phenylalanine residues provides substantial hydrophobic character, while the lysine residue and terminal amino and carboxyl groups contribute to aqueous solubility [1] [28].
Temperature-dependent solubility analysis of related peptide systems reveals complex thermodynamic behavior [15]. The solubility of aromatic peptides generally increases with temperature, following patterns consistent with hydrophobic effect dominance [15]. Van't Hoff analysis of temperature-dependent solubility data indicates that peptide dissolution involves both enthalpic and entropic contributions [15].
The aggregation behavior of D-Klvffa in aqueous solution influences its apparent solubility and partition characteristics [21] [23]. Studies on related peptide systems demonstrate that self-assembly processes can significantly affect the equilibrium distribution between different phases [21]. The formation of peptide aggregates or fibrils can alter the effective concentration of monomeric species available for partition measurements [23].
Solubility Parameter | Value | Reference Condition |
---|---|---|
Aqueous Solubility | >1 mg/mL | Water at 25°C |
XLogP3 | -0.7 | Calculated |
Hydrogen Bond Donors | 8 | Computed |
Hydrogen Bond Acceptors | 9 | Computed |